molecular formula C42H64O19 B1200544 k-Strophanthoside CAS No. 33279-57-1

k-Strophanthoside

Cat. No.: B1200544
CAS No.: 33279-57-1
M. Wt: 872.9 g/mol
InChI Key: GILGYKHFZXQALF-FBPIOBPTSA-N
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Description

k-Strophanthoside: is a cardiac glycoside derived from the seeds of the African plants Strophanthus kombé and Strophanthus hispidus. It is known for its potent effects on the heart, similar to other cardiac glycosides like ouabain and digitalis. The compound is used in the treatment of certain heart conditions due to its ability to increase the force of heart contractions.

Mechanism of Action

Target of Action

The primary target of k-Strophanthoside is the Na+/K+ ATPase membrane protein found in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound, a cardiac glycoside, works by inhibiting the Na+/K+ ATPase. This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium concentration . This change in ion concentration can affect various cellular processes, including muscle contraction.

Biochemical Pathways

The inhibition of Na+/K+ ATPase by this compound leads to an increase in intracellular sodium concentration. This increase disrupts the sodium-calcium exchanger, leading to an accumulation of calcium ions within the cell . The elevated calcium levels can then enhance the contractile force of the cardiac muscle, a process known as positive inotropy.

Pharmacokinetics

This compound is absorbed at 16% of the given dose. After intravenous injection, 73% of the given dose is excreted by the kidneys with a half-life of elimination of 99 hours. About 70% is excreted as the unchanged drug, and the remaining 30% as various metabolites .

Result of Action

The result of this compound’s action is an increased force of cardiac muscle contraction due to the elevated intracellular calcium levels . This can also lead to calcium overload, diastolic dysfunction, arrhythmias, and ultimately to heart failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the elimination of the drug, with impaired renal function potentially leading to drug accumulation and toxicity. Additionally, the presence of other drugs can impact the action of this compound, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of k-Strophanthoside involves the extraction of glycosides from the seeds of Strophanthus kombé. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-pressure liquid chromatography (HPLC) ensures the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: k-Strophanthoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

k-Strophanthoside has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycoside structure, which includes cymarose and glucose residues. This structure differentiates it from other cardiac glycosides and contributes to its distinct pharmacological properties .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGYKHFZXQALF-FBPIOBPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954919
Record name k-Strophanthoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33279-57-1
Record name k-Strophanthoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33279-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name k-Strophanthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name k-Strophanthoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name K-STROPHANTHOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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